molecular formula C29H24N2O10S B109993 2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose CAS No. 97614-42-1

2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose

Cat. No.: B109993
CAS No.: 97614-42-1
M. Wt: 592.6 g/mol
InChI Key: DHQMZEQWPVIFFR-UHFFFAOYSA-N
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Description

2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose is a complex organic compound that features a ribofuranose sugar moiety with benzoyl protecting groups and an imidazoylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose typically involves multiple steps, starting from a suitable ribofuranose derivative. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the ribofuranose are protected using benzoyl chloride in the presence of a base such as pyridine to form the tri-O-benzoyl derivative.

    Introduction of Imidazoylsulfonyl Group: The imidazoylsulfonyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the protected ribofuranose with an imidazoylsulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be essential to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to modify the sulfonyl group.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfinyl or sulfenyl derivatives.

Scientific Research Applications

2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of nucleoside analogs with potential antiviral or anticancer properties.

    Synthetic Organic Chemistry:

    Biological Studies: The compound can be used to study the interactions of imidazoylsulfonyl derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism by which 2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose exerts its effects involves the interaction of the imidazoylsulfonyl group with specific molecular targets. This interaction can lead to the inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-beta-D-ribofuranose: Similar structure but with a different stereochemistry at the anomeric carbon.

    2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-acetyl-alpha-D-ribofuranose: Similar structure but with acetyl protecting groups instead of benzoyl groups.

    2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose: Similar structure but with an arabinofuranose sugar moiety.

Uniqueness

The uniqueness of 2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose lies in its specific combination of protecting groups and the imidazoylsulfonyl substituent. This combination provides distinct reactivity and stability, making it a valuable intermediate for the synthesis of complex molecules in medicinal and synthetic organic chemistry.

Properties

IUPAC Name

(3,5-dibenzoyloxy-4-imidazol-1-ylsulfonyloxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O10S/c32-26(20-10-4-1-5-11-20)37-18-23-24(39-27(33)21-12-6-2-7-13-21)25(41-42(35,36)31-17-16-30-19-31)29(38-23)40-28(34)22-14-8-3-9-15-22/h1-17,19,23-25,29H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQMZEQWPVIFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)N4C=CN=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50913797
Record name 1,3,5-Tri-O-benzoyl-2-O-(1H-imidazole-1-sulfonyl)pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50913797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97614-42-1
Record name FAU PRECURSOR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Tri-O-benzoyl-2-O-(1H-imidazole-1-sulfonyl)pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50913797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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